BenchChemオンラインストアへようこそ!

(R)-Nepicastat hydrochloride

Selectivity DBH Disulfiram

Choose (R)-Nepicastat hydrochloride (RS-25560-198) for unrivaled stereochemical precision in DBH research. This pure R-enantiomer exhibits 2–3‑fold lower potency versus the racemate, enabling fine‑tuned dose‑response studies and built‑in control for target engagement. Its high selectivity (>10 μM for 12+ enzymes/receptors) ensures clean CNS‑penetrant pharmacology without the off‑target liabilities of disulfiram or the peripheral restriction of etamicastat. Essential for addiction, hypertension, and heart failure models.

Molecular Formula C14H16ClF2N3S
Molecular Weight 331.8 g/mol
Cat. No. B8050821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Nepicastat hydrochloride
Molecular FormulaC14H16ClF2N3S
Molecular Weight331.8 g/mol
Structural Identifiers
SMILESC1CC2=C(CC1N3C(=CNC3=S)CN)C=C(C=C2F)F.Cl
InChIInChI=1S/C14H15F2N3S.ClH/c15-9-3-8-4-10(1-2-12(8)13(16)5-9)19-11(6-17)7-18-14(19)20;/h3,5,7,10H,1-2,4,6,17H2,(H,18,20);1H
InChIKeyDIPDUAJWNBEVOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-Nepicastat Hydrochloride: A Highly Selective Dopamine β-Hydroxylase Inhibitor for Advanced Research


(R)-Nepicastat hydrochloride (also known as RS-25560-198 HCl) is the R-enantiomer of Nepicastat, a synthetic small-molecule inhibitor of dopamine β-hydroxylase (DBH) [1]. As an enantiomer, its stereochemistry is critical, as it exhibits approximately 2-3 fold lower potency for DBH inhibition compared to the racemic mixture, providing a key tool for investigating stereospecific pharmacological effects [2]. This compound acts by inhibiting the enzyme DBH, which catalyzes the conversion of dopamine to norepinephrine, a key step in catecholamine biosynthesis . Due to its high selectivity for DBH over a wide panel of other enzymes and receptors, (R)-Nepicastat hydrochloride is a precise tool for modulating sympathetic nervous system activity in preclinical models [2].

The Critical Importance of (R)-Nepicastat Specificity Over Broad DBH Inhibitors


Substituting (R)-Nepicastat hydrochloride with other DBH inhibitors like disulfiram or etamicastat is not scientifically equivalent due to profound differences in selectivity, potency, and central nervous system penetration. While disulfiram is a DBH inhibitor, it is a non-selective drug with a primary mechanism of action as an aldehyde dehydrogenase (ALDH) inhibitor and an IC50 for DBH that is approximately 100-fold higher (weaker) than nepicastat, leading to significant off-target effects [1]. Similarly, etamicastat is a peripherally selective DBH inhibitor with an IC50 ~12-fold weaker than nepicastat and does not effectively cross the blood-brain barrier, limiting its utility in central nervous system (CNS) disorders [2]. (R)-Nepicastat, as the pure enantiomer, also offers a defined stereochemical profile with quantifiable differences in potency compared to the racemate, which is essential for precise mechanism-of-action studies .

Quantitative Differentiation of (R)-Nepicastat Hydrochloride for Scientific Procurement


Superior Selectivity Profile: (R)-Nepicastat vs. Disulfiram

(R)-Nepicastat hydrochloride, as the enantiomer of the highly selective DBH inhibitor nepicastat, demonstrates a clear advantage in selectivity over the non-selective DBH inhibitor disulfiram. Nepicastat is reported to be selective for DBH over a panel of 12 other enzymes and 13 neurotransmitter receptors, with IC50s or Kis >10 μM, indicating minimal off-target binding . In contrast, disulfiram is a known inhibitor of aldehyde dehydrogenase (ALDH) and its DBH inhibition is less potent and selective [1].

Selectivity DBH Disulfiram Off-target

Quantitative Potency Comparison: (R)-Nepicastat vs. Disulfiram

Nepicastat, the racemate from which (R)-Nepicastat is derived, exhibits a substantially higher potency for DBH inhibition compared to disulfiram. Nepicastat inhibits human DBH with an IC50 of 9.0 ± 0.8 nM [1]. In contrast, disulfiram's IC50 for DBH is approximately 1 μM (1,000 nM), a difference of over 100-fold in potency [2]. The R-enantiomer, (R)-Nepicastat, is 2-3 fold less potent than the racemate, placing its potency in the low nanomolar range, still significantly more potent than disulfiram .

Potency IC50 DBH Disulfiram

Differential CNS Penetration: (R)-Nepicastat vs. Etamicastat

A critical differentiator between (R)-Nepicastat and the DBH inhibitor etamicastat is their ability to cross the blood-brain barrier (BBB) and exert central effects. Nepicastat has been shown to penetrate the BBB and reduce noradrenaline levels in the parietal cortex of spontaneously hypertensive rats (SHRs) [1]. In contrast, etamicastat, under the same experimental conditions (30 mg/kg, p.o.), did not significantly alter noradrenaline levels in the parietal cortex, confirming its peripheral restriction [1].

CNS penetration Blood-brain barrier Etamicastat Central effects

Stereospecific In Vivo Potency: (R)-Nepicastat vs. Racemic Nepicastat

The stereochemistry of nepicastat directly impacts its in vivo efficacy. (R)-Nepicastat (RS-25560-198) is the less potent enantiomer, with the racemic mixture being 2-3 fold more potent in vitro [1]. This difference is recapitulated in vivo. When tested at 30 mg/kg orally in spontaneously hypertensive rats (SHRs), racemic nepicastat produced significantly greater changes in noradrenaline and dopamine content in the mesenteric artery and left ventricle compared to the (R)-enantiomer [1].

Stereochemistry Enantiomer In vivo Catecholamines

Optimal Research Applications for (R)-Nepicastat Hydrochloride Based on Verified Evidence


Investigating Central Noradrenergic Signaling in Substance Use Disorder Models

For preclinical research into cocaine or opioid use disorders, (R)-Nepicastat hydrochloride is the preferred tool. Its demonstrated ability to cross the blood-brain barrier and centrally inhibit DBH is essential for modulating the dopamine/norepinephrine balance in the prefrontal cortex and nucleus accumbens [1]. Studies have shown that DBH inhibitors like nepicastat can attenuate cocaine-primed reinstatement of drug-seeking behavior and reduce morphine self-administration in rat models [2]. In this context, its high selectivity ensures that observed behavioral effects can be confidently attributed to central DBH inhibition, unlike the confounded results from using the non-selective inhibitor disulfiram [3].

Stereospecific Pharmacological Studies to Define DBH Inhibition

The availability of (R)-Nepicastat as a pure enantiomer makes it a valuable tool for dissecting the stereochemical requirements of DBH inhibition. Its 2-3 fold lower potency compared to the racemic mixture provides a built-in control for establishing a potency window [4]. This is particularly useful for researchers aiming to correlate specific levels of enzyme inhibition with functional or behavioral outcomes, allowing for a more nuanced understanding of the DBH pathway beyond simply achieving maximal target engagement.

Cardiovascular Research Where Precise Catecholamine Modulation is Required

In models of hypertension and heart failure, (R)-Nepicastat hydrochloride can be used to study the effects of gradual sympathetic nervous system modulation. The compound's ability to reduce noradrenaline content and increase dopamine content in cardiovascular tissues (e.g., mesenteric artery, left ventricle) is well-documented [5]. Its high selectivity profile (IC50s >10 μM for 12 other enzymes and 13 receptors) ensures that cardiovascular effects are primarily mediated through DBH inhibition rather than off-target interactions, making it a cleaner tool than older DBH inhibitors . This is particularly critical for studies aiming to differentiate central vs. peripheral sympathetic contributions to blood pressure regulation, where comparisons can be made with peripherally-restricted inhibitors like etamicastat [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-Nepicastat hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.